molecular formula C13H18ClNO2 B1416773 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide CAS No. 941165-98-6

2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide

Cat. No. B1416773
M. Wt: 255.74 g/mol
InChI Key: JNLOFGIIULWZQS-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide” is a chemical compound with the CAS Number: 941165-98-6 . It has a molecular weight of 255.74 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The methoxy group of this compound lies very close to the plane of the phenyl ring . The acetamido group is twisted out of this plane by 28.87 (5) . In the crystal, a three-dimensional structure is generated by N—H O, C—H O, and C—H Cl hydrogen bonds plus C—H (ring) interactions .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 255.74 .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study investigated the metabolism of chloroacetamide herbicides (including similar compounds to 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide) in human and rat liver microsomes. The research highlighted the metabolic pathways leading to potentially carcinogenic products through complex activation pathways. It was found that certain cytochrome P450 isoforms are responsible for the human metabolism of these compounds, suggesting their significant role in the biotransformation of chloroacetamides (Coleman et al., 2000).

Green Synthesis of Azo Disperse Dyes Intermediates

Another study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. A novel Pd/C catalyst was developed for the hydrogenation process, which is crucial for producing such intermediates efficiently and sustainably (Zhang Qun-feng, 2008).

Synthesis and Characterization of Acetamide Derivatives

Research on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide revealed the process involving N-methylaniline, chloracetyl chloride, and other reagents. This study contributes to the understanding of synthesizing specific acetamide derivatives, providing insights into their potential applications in various chemical industries (Zhong-cheng & Shu Wan-yin, 2002).

Antimicrobial Properties of Acetamide Derivatives

Further investigation into the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated their promising antibacterial and antifungal activities. This research opens pathways for developing new antimicrobial agents, highlighting the therapeutic potential of acetamide derivatives (Debnath & Ganguly, 2015).

Environmental Impact and Biodegradation

The environmental fate and biodegradation of chloroacetamide herbicides, including alachlor, have been extensively studied. A notable study isolated a new alachlor-degrading bacterium, proposing a novel degradation pathway for alachlor, which could significantly impact environmental conservation efforts by mitigating the contamination risks posed by such herbicides (Lee & Kim, 2022).

Future Directions

Given the wide range of therapeutic applications for N-arylacetamides, and the role of this compound as an intermediate, future research may focus on synthesizing more N-arylacetamides and exploring their potential applications .

properties

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(2)13(15-12(16)8-14)10-4-6-11(17-3)7-5-10/h4-7,9,13H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLOFGIIULWZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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